ETHYL 2-{[5-(4-CHLOROPHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE
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Overview
Description
ETHYL 2-{[5-(4-CHLOROPHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE is a chemical compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of ETHYL 2-{[5-(4-CHLOROPHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the oxadiazole ring
In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
ETHYL 2-{[5-(4-CHLOROPHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thioethers.
Substitution: Nucleophilic substitution reactions can occur at the ethyl acetate group, leading to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Medicine: Research has indicated potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of agrochemicals and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ETHYL 2-{[5-(4-CHLOROPHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, leading to the modulation of various biological pathways. For example, it can inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
ETHYL 2-{[5-(4-CHLOROPHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE can be compared with other oxadiazole derivatives such as:
ETHYL 2-{[5-(4-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE: This compound has a methoxy group instead of a chloro group, which can lead to different biological activities and reactivity.
ETHYL 2-{[5-(4-NITROPHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE: The presence of a nitro group can enhance the compound’s electron-withdrawing properties, affecting its reactivity and interactions with biological targets.
Properties
IUPAC Name |
ethyl 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S/c1-2-18-12(17)8-21-13-16-15-11(20-13)7-19-10-5-3-9(14)4-6-10/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYLSGWYABSQRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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